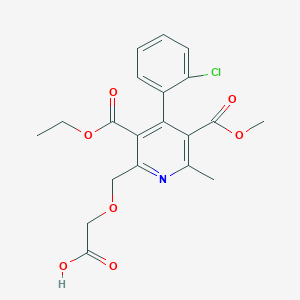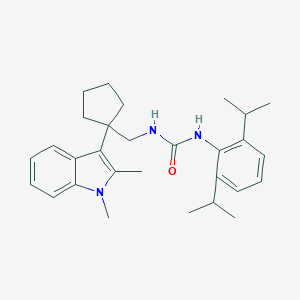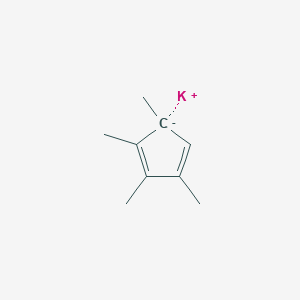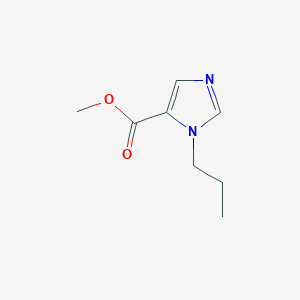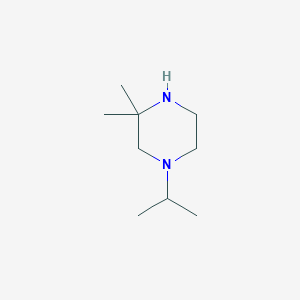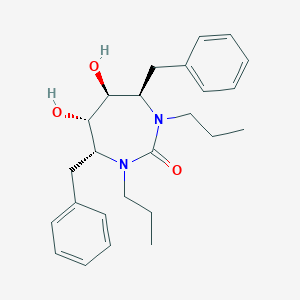
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
作用机制
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits PDE5, which is the predominant PDE isoform in the corpus cavernosum of the penis. By inhibiting PDE5, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cGMP, which in turn leads to the relaxation of smooth muscle and increased blood flow to the penis.
生化和生理效应
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have various biochemical and physiological effects. In inflammatory cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits the activation of nuclear factor-kappa B (NF-kappa B), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In airway smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the contraction induced by various stimuli, such as histamine and acetylcholine. In the corpus cavernosum of the penis, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the relaxation of smooth muscle and increases blood flow to the penis.
实验室实验的优点和局限性
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE5, which allows for the specific modulation of intracellular cAMP and cGMP levels. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has also been extensively studied in various disease models, which provides a wealth of knowledge on its potential therapeutic applications. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have some off-target effects, such as the inhibition of PDE3 and PDE7.
未来方向
There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724. One potential direction is the development of more potent and selective PDE4 inhibitors. Another potential direction is the investigation of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in other disease models, such as inflammatory bowel disease and psoriasis. Additionally, the mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in Alzheimer's disease is not fully understood, and further studies are needed to elucidate its effects on amyloid beta protein levels and cognitive function.
合成方法
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The first step involves the conversion of 2-aminobenzoic acid to 2-(4-methoxyphenyl)ethylamine, which is then converted to 2-(4-methoxyphenyl)ethyl isocyanate. The isocyanate is then reacted with 1,3-dipropyl-2,6-dimethyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724.
科学研究应用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. In Alzheimer's disease, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to improve cognitive function and reduce amyloid beta protein levels in animal models.
属性
CAS 编号 |
153181-37-4 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- |
分子式 |
C25H34N2O3 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipropyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H34N2O3/c1-3-15-26-21(17-19-11-7-5-8-12-19)23(28)24(29)22(27(16-4-2)25(26)30)18-20-13-9-6-10-14-20/h5-14,21-24,28-29H,3-4,15-18H2,1-2H3/t21-,22-,23+,24+/m1/s1 |
InChI 键 |
KVURTRGFRUMHJA-LWSSLDFYSA-N |
手性 SMILES |
CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
规范 SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
其他 CAS 编号 |
153181-37-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



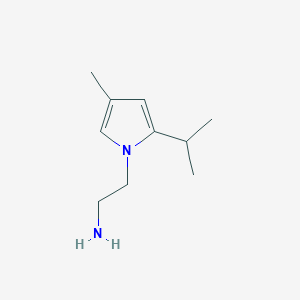
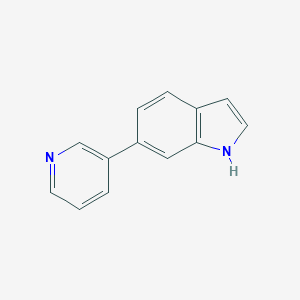
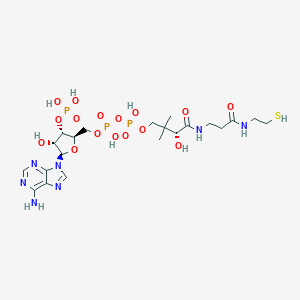
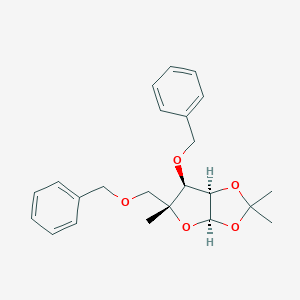
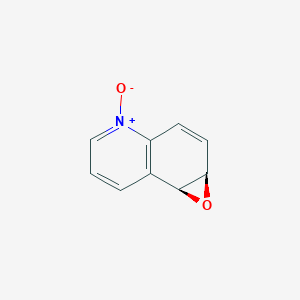
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
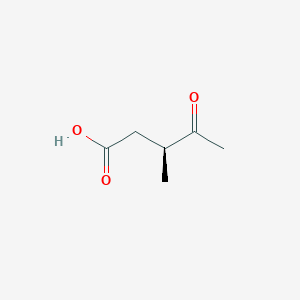
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
